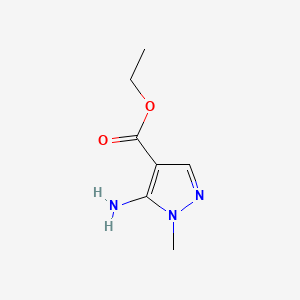
4,8-Dichloro-1,5-naphthyridine
Übersicht
Beschreibung
This compound belongs to the class of naphthyridines, which are fused ring systems containing two pyridine rings with different arrangements of nitrogen atoms. It has received various names over the years, including “pyridopyridines,” “benzodiazines,” and “diazadecalins.” Finally, it was indexed as “naphthyridines” in 1936 .
2.
Synthesis Analysis
Several synthetic strategies have been employed to prepare 1,5-naphthyridines. For 4,8-dichloro-1,5-naphthyridine, one common approach involves the double arylation of 1,5-naphthyridines using cross-coupling reactions. Palladium acetate catalysts facilitate the synthesis from 4,8-dibromo-1,5-naphthyridine and various boronic acids .
Wissenschaftliche Forschungsanwendungen
Organic Semiconductor Materials
4,8-Dichloro-1,5-naphthyridine derivatives show promise as organic semiconductor materials. They have been utilized in the synthesis of blue-fluorescing materials suitable for high-efficiency OLEDs due to their robust thermal properties and effective electron-transport and hole-injecting/hole-transport characteristics (Wang et al., 2012).
Ligand for Metal Complexes
1,5-Naphthyridine, including its 4,8-dichloro variant, has been used to construct new ligands for metal complexes. These ligands have applications in forming ruthenium and other metal complexes, potentially useful in catalysis and material science (Singh & Thummel, 2009).
Reactivity Studies
The reactivity of this compound derivatives has been explored in various experimental conditions, revealing insights into the formation of new chemical structures, which could have implications in synthetic chemistry and pharmaceutical development (Sirakanyan et al., 2014).
Tautomerism Stability
Computational studies have investigated the tautomeric forms of this compound derivatives, providing insights into their stability in different phases and conditions. This research is valuable for understanding the properties of these compounds in various applications (Heidarnezhad et al., 2012).
Structure and Properties
Research has been conducted on the synthesis and structural characterization of various 1,5-naphthyridine derivatives. These studies provide valuable information on the properties of these compounds, which can be useful in material science and chemistry (Jin et al., 2007).
Catalytic Applications
1,5-Naphthyridine derivatives have been used to synthesize catalysts for oxidation reactions. These catalysts are important in chemical processes, demonstrating the utility of this compound in catalytic applications (Boelrijk et al., 1997).
Photoluminescent Properties
Studies on the photoluminescent properties of naphthyridylamido and naphthyridylcarbamoyl complexes involving this compound derivatives have shown promising results for applications in optoelectronic devices (Zuo et al., 2003).
Polymer Synthesis
This compound has been utilized in the synthesis of π-conjugated polymers, which have applications in the field of conductive materials due to their unique electronic properties (Saito & Yamamoto, 1995).
Eigenschaften
IUPAC Name |
4,8-dichloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-3-11-8-6(10)2-4-12-7(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLGCTFYLAMNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC=NC2=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345877 | |
| Record name | 4,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28252-80-4 | |
| Record name | 4,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















